molecular formula C25H22N2O3 B2515903 2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide CAS No. 942000-99-9

2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide

Cat. No.: B2515903
CAS No.: 942000-99-9
M. Wt: 398.462
InChI Key: QLXBPALWFAHLOP-UHFFFAOYSA-N
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Description

The compound “2-(5,7-dioxo-5H-dibenzo[c,e]azepin-6(7H)-yl)-N-mesitylacetamide” is a complex organic molecule. It contains a dibenzoazepine core, which is a tricyclic structure found in many pharmaceutical drugs . The molecule also has two carbonyl groups (C=O) at positions 5 and 7, and an acetamide group attached to the nitrogen atom of the azepine ring. The term “mesityl” refers to a specific arrangement of three methyl groups attached to a central carbon atom.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar carbonyl groups could make the compound somewhat soluble in polar solvents. The compound’s melting point, boiling point, and other physical properties would depend on the specifics of its molecular structure .

Scientific Research Applications

Synthesis and Structural Insights

Diastereoisomeric Forms and Synthesis Routes : Research has developed synthetic routes to diastereoisomers of certain dibenzoazepine derivatives, highlighting their potential as precursors for anti-allergenic, antidepressant, and antihistaminic drugs. The synthesis involved acid-catalyzed intramolecular Friedel-Crafts cyclization, demonstrating the structural diversity and complexity achievable with dibenzoazepine frameworks (Acosta Quintero et al., 2016).

Atropisomeric Properties : The dibenzo[b,d]azepin-6-ones have been separated into their atropisomers, revealing significant stereochemical stability. This property is crucial for developing molecules with specific biological activities, as the spatial arrangement can influence drug-receptor interactions (Tabata et al., 2008).

Pharmacological Applications

Gamma-Secretase Inhibition : An improved chemical synthesis of LY411575, a known gamma-secretase inhibitor, has been reported. This synthesis showcases the application of dibenzoazepine derivatives in creating compounds of interest for Alzheimer's disease research, highlighting the therapeutic potential of such structures (Fauq et al., 2007).

Antibacterial and Anticancer Agents : Novel benzoxepine-1,2,3-triazole hybrids, incorporating dibenzoazepine cores, have been synthesized and evaluated for their antibacterial and anticancer activities. Some compounds showed promising activity against Gram-negative bacteria and cytotoxicity against lung and colon cancer cell lines, underscoring the dibenzoazepine scaffold's utility in developing new therapeutics (Kuntala et al., 2015).

Properties

IUPAC Name

2-(5,7-dioxobenzo[d][2]benzazepin-6-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c1-15-12-16(2)23(17(3)13-15)26-22(28)14-27-24(29)20-10-6-4-8-18(20)19-9-5-7-11-21(19)25(27)30/h4-13H,14H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLXBPALWFAHLOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C3=CC=CC=C3C4=CC=CC=C4C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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